Mastoparan B

Descripción general

Descripción

Mastoparan B is a biologically active peptide found in the venom of the black-bellied hornet, Vespa basalis. This compound is part of the mastoparan family, which consists of linear cationic α-helical peptides. This compound is known for its wide range of biological activities, including antimicrobial, hemolytic, and anticancer properties .

Aplicaciones Científicas De Investigación

Mastoparan B has numerous applications in scientific research:

Chemistry: Used as a model peptide for studying peptide-membrane interactions and peptide synthesis techniques.

Biology: Investigated for its role in cell signaling, particularly in mast cell degranulation and G protein activation.

Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Mastoparan B has been found to have high antimicrobial activity and low hemolytic activity, making it a potentially attractive target for further studies . The high mortality associated with invasive fungal infections, narrow spectrum of available antifungals, and increasing evolution of antifungal resistance necessitate the development of alternative therapies .

Métodos De Preparación

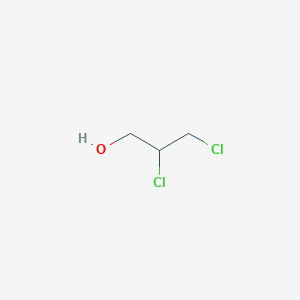

Synthetic Routes and Reaction Conditions: Mastoparan B can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethoxycarbonyl) chemistry for temporary protection of the amino groups. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods: Industrial production of this compound can be achieved through recombinant DNA technology. This involves the insertion of the gene encoding this compound into a suitable expression system, such as Escherichia coli. The peptide is then expressed, harvested, and purified using techniques like affinity chromatography and HPLC .

Análisis De Reacciones Químicas

Types of Reactions: Mastoparan B undergoes various chemical reactions, including:

Oxidation: This reaction can modify the peptide’s methionine residues, affecting its biological activity.

Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.

Substitution: Amino acid residues in this compound can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

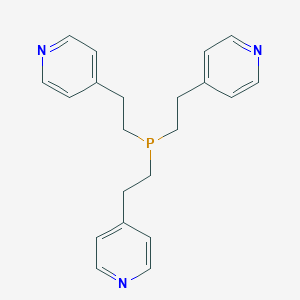

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

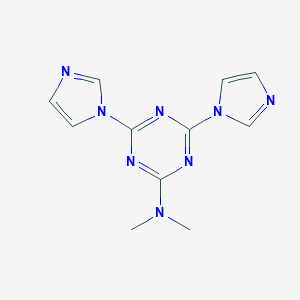

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products: The major products formed from these reactions include oxidized, reduced, and substituted analogs of this compound, each with distinct biological activities .

Comparación Con Compuestos Similares

Mastoparan B can be compared with other mastoparans and similar peptides:

Mastoparan-L: Another peptide from the mastoparan family, known for its ability to activate G proteins and induce mast cell degranulation.

Parapolybia-MP: Exhibits high antimicrobial activity with low hemolytic activity, making it a promising candidate for therapeutic applications.

Dominulin A and B: These peptides have high antimicrobial activity and low hemolytic activity, similar to this compound.

Uniqueness: this compound is unique due to its potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as its ability to induce mast cell degranulation and activate multiple phospholipases .

Propiedades

IUPAC Name |

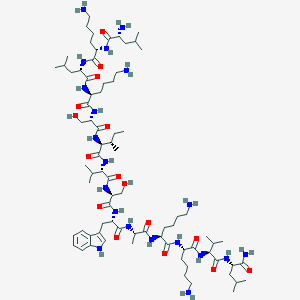

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2R)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]hexanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C78H138N20O16/c1-14-47(12)64(98-75(111)61(41-100)94-70(106)55(29-19-23-33-81)90-73(109)58(37-44(6)7)92-69(105)54(28-18-22-32-80)88-67(103)51(83)35-42(2)3)78(114)97-63(46(10)11)77(113)95-60(40-99)74(110)93-59(38-49-39-85-52-26-16-15-25-50(49)52)72(108)86-48(13)66(102)87-53(27-17-21-31-79)68(104)89-56(30-20-24-34-82)71(107)96-62(45(8)9)76(112)91-57(65(84)101)36-43(4)5/h15-16,25-26,39,42-48,51,53-64,85,99-100H,14,17-24,27-38,40-41,79-83H2,1-13H3,(H2,84,101)(H,86,108)(H,87,102)(H,88,103)(H,89,104)(H,90,109)(H,91,112)(H,92,105)(H,93,110)(H,94,106)(H,95,113)(H,96,107)(H,97,114)(H,98,111)/t47-,48-,51+,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFBOCKFBVQQKB-LTKSBDBTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@@H](CC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C78H138N20O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90160142 | |

| Record name | Mastoparan B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1612.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137354-65-5 | |

| Record name | Mastoparan B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137354655 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mastoparan B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90160142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)

![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)

![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)

![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)

![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)

![(2S)-2-aminopentanedioic acid;2-(3',3'-dimethyl-6-nitrospiro[chromene-2,2'-indole]-1'-yl)ethanol](/img/structure/B139639.png)